molecular formula C10H14ClN3O2 B7971243 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate

1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate

Cat. No.: B7971243
M. Wt: 243.69 g/mol
InChI Key: XWNDNIFOHCMGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrochloride hydrate salt featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 2-methylphenyl group and a methanamine group at the 5-position. It is cataloged under MFCD26959726 . The hydrate form enhances stability and solubility, making it suitable for pharmaceutical and chemical research. Structural analogs often vary in substituents on the phenyl ring or oxadiazole core, impacting electronic, steric, and physicochemical properties.

Properties

IUPAC Name

[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH.H2O/c1-7-4-2-3-5-8(7)10-12-9(6-11)14-13-10;;/h2-5H,6,11H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNDNIFOHCMGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares key attributes of the target compound and its analogs:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Properties
Target : 1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate 2-methylphenyl C₁₀H₁₄ClN₃O₂* ~247.7 (calculated) Hydrate form; powder; stored at RT
(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (CAS 1224168-35-7) 4-methylphenyl C₁₀H₁₂ClN₃O 241.67 95% purity; typically in stock
[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride (CAS 1311318-12-3) 4-chlorophenyl C₉H₉Cl₂N₃O 246.09 Bulk availability; MFCD18917326
[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS 1798733-31-9) 2-fluorophenyl C₉H₉ClFN₃O 229.64 SMILES: NCc1noc(n1)c1ccccc1F.Cl
1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 4-fluorophenyl, ethanamine C₁₀H₁₂ClFN₃O 244.68 High-purity grades available
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride (CAS 1184984-85-7) 3-methyl, phenyl C₁₀H₁₂ClN₃O 225.68 Powder; stored at RT

*Calculated formula includes hydrate (H₂O).

Key Differences and Implications

Substituent Position :

  • The ortho -methyl group in the target compound introduces steric hindrance compared to para -substituted analogs (e.g., CAS 1224168-35-7). This may affect binding interactions in biological systems or crystallinity .
  • Halogenated Derivatives : Compounds like CAS 1311318-12-3 (4-chlorophenyl) and CAS 1798733-31-9 (2-fluorophenyl) exhibit increased electronegativity, altering electronic distribution on the oxadiazole ring. This can enhance dipole moments and solubility in polar solvents .

Physicochemical Properties :

  • Molecular Weight : Halogenated derivatives (e.g., Cl, F) show higher molecular weights (229–246 g/mol) than methyl-substituted analogs (225–247 g/mol).
  • Hydrate vs. Anhydrous Forms : The hydrate form of the target compound may offer improved aqueous solubility compared to anhydrous analogs like CAS 1184984-85-7 .

Synthesis and Availability :

  • Synthesis of oxadiazole derivatives often involves cyclization reactions (e.g., hydrazine hydrate with acyl chlorides, as in ). Para-substituted analogs (e.g., CAS 1224168-35-7) are more commonly stocked .

Biological Activity

1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Basic Information

PropertyDetails
Molecular Formula C11_{11}H13_{13}N3_{3}O
Molecular Weight 203.24 g/mol
CAS Number 883547-38-4
Purity >96%
Hydrochloride Form Yes

Structural Characteristics

The compound features a 1,2,4-oxadiazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the 2-methylphenyl group contributes to its lipophilicity and biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of oxadiazole derivatives on human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The results indicated that these compounds induced apoptosis in a dose-dependent manner:

CompoundIC50_{50} (µM)Cell Line
1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine15.63MCF-7
Doxorubicin10.38MCF-7
Tamoxifen10.0MCF-7

The above data suggest that the oxadiazole derivative has comparable efficacy to established anticancer agents like doxorubicin and tamoxifen .

The anticancer activity of oxadiazoles is often attributed to their ability to induce apoptosis through various pathways:

  • p53 Activation : Increased expression of p53 has been observed, leading to enhanced apoptotic signaling.
  • Caspase Activation : Compounds have been shown to activate caspases, which are critical for the execution phase of apoptosis.

Antimicrobial Activity

Oxadiazole derivatives also exhibit antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents.

Antithrombotic Activity

Recent studies have explored the antithrombotic potential of oxadiazole derivatives. Molecular docking studies revealed that certain derivatives can inhibit thrombin activity effectively:

CompoundInhibition (%)Concentration (nM)
Oxadiazole Derivative A80%50
Oxadiazole Derivative B75%100

These findings suggest a promising role for oxadiazoles in preventing thrombotic events .

Q & A

Q. What analytical methods are recommended for structural characterization of this compound?

  • Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for amine and aromatic proton identification) and high-performance liquid chromatography (HPLC) with UV detection to confirm purity (>95%) and structural integrity. For hydrate confirmation, thermogravimetric analysis (TGA) can quantify water content. X-ray crystallography is ideal for resolving crystalline hydrate forms but requires high-purity samples .

Q. How can synthesis protocols for this compound be optimized to improve yield?

  • Answer : Optimize cyclization steps (e.g., oxadiazole ring formation) by using microwave-assisted synthesis for reduced reaction time and higher regioselectivity. Monitor intermediates via thin-layer chromatography (TLC) and adjust stoichiometry of hydroxylamine hydrochloride (used in oxime formation) to minimize side products. Post-synthesis, employ recrystallization in anhydrous ethanol to isolate the hydrochloride hydrate form .

Q. What stability considerations are critical for long-term storage?

  • Answer : Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrate dissociation. Avoid exposure to moisture and strong oxidizers, as the oxadiazole ring may undergo hydrolysis or redox reactions. Conduct periodic stability tests via HPLC to detect degradation products (e.g., free amine or phenolic byproducts) .

Advanced Research Questions

Q. How can pharmacokinetic properties (e.g., solubility, permeability) be evaluated preclinically?

  • Answer : Use in vitro assays:
    • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with LC-MS quantification.
    • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption.
    • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
      Reference safety protocols for handling hydrochloride salts (e.g., PPE for dust control) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer :
    • Purity validation : Re-analyze batches via HPLC-MS to rule out impurities (e.g., residual solvents or unreacted intermediates) as confounding factors .
    • Hydrate control : Compare anhydrous vs. hydrated forms in bioassays, as water content may alter solubility and receptor binding .
    • Assay standardization : Use positive controls (e.g., known oxadiazole-based agonists/antagonists) to calibrate experimental conditions .

Q. How can computational modeling guide mechanistic studies of its biological targets?

  • Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) against predicted targets (e.g., G-protein-coupled receptors or ion channels). Validate with mutagenesis studies on key binding residues. For hydrate-specific effects, simulate solvated systems using molecular dynamics (MD) software (GROMACS) to assess water-mediated interactions .

Q. What experimental designs address discrepancies in reported toxicity profiles?

  • Answer :
    • In vitro toxicity : Conduct MTT assays on HepG2 cells with varying hydrate concentrations (0.1–100 µM) to establish dose-response curves.
    • In vivo follow-up : Use zebrafish embryos (FET assay) to evaluate developmental toxicity, referencing OECD guidelines.
    • Mechanistic analysis : Measure reactive oxygen species (ROS) generation via DCFH-DA staining to link toxicity to oxidative stress .

Q. How does the hydrate form influence crystallization and polymorph screening?

  • Answer : Screen polymorphs using solvent evaporation (12 solvents, including DMSO and acetonitrile) under controlled humidity. Characterize hydrate stability via dynamic vapor sorption (DVS) to map hydration/dehydration cycles. Compare dissolution rates of different polymorphs using USP Apparatus II (paddle method) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.